molecular formula C16H10Br2N2O2 B14532442 3,6-Bis(4-bromophenyl)-1-oxopyridazin-1-ium-2(1H)-olate CAS No. 62260-23-5

3,6-Bis(4-bromophenyl)-1-oxopyridazin-1-ium-2(1H)-olate

Cat. No.: B14532442
CAS No.: 62260-23-5
M. Wt: 422.07 g/mol
InChI Key: FZEFAOQAIPCSDP-UHFFFAOYSA-N
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Description

3,6-Bis(4-bromophenyl)-1-oxopyridazin-1-ium-2(1H)-olate is a heterocyclic compound with significant potential in various scientific fields. This compound features a pyridazine ring substituted with bromophenyl groups, making it a valuable scaffold for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(4-bromophenyl)-1-oxopyridazin-1-ium-2(1H)-olate typically involves the condensation of appropriate bromophenyl-substituted precursors with pyridazine derivatives. One common method includes the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with a suitable diketone under acidic conditions . The reaction is usually carried out in solvents like ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(4-bromophenyl)-1-oxopyridazin-1-ium-2(1H)-olate undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The pyridazine ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming new heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include substituted pyridazine derivatives, oxidized or reduced forms of the compound, and various cycloadducts depending on the specific reaction conditions .

Scientific Research Applications

3,6-Bis(4-bromophenyl)-1-oxopyridazin-1-ium-2(1H)-olate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Bis(4-bromophenyl)-1-oxopyridazin-1-ium-2(1H)-olate involves its interaction with specific molecular targets. The bromophenyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active sites of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Bis(4-bromophenyl)-1-oxopyridazin-1-ium-2(1H)-olate is unique due to its pyridazine core, which imparts distinct electronic and steric properties.

Properties

CAS No.

62260-23-5

Molecular Formula

C16H10Br2N2O2

Molecular Weight

422.07 g/mol

IUPAC Name

3,6-bis(4-bromophenyl)-2-oxidopyridazin-1-ium 1-oxide

InChI

InChI=1S/C16H10Br2N2O2/c17-13-5-1-11(2-6-13)15-9-10-16(20(22)19(15)21)12-3-7-14(18)8-4-12/h1-10H

InChI Key

FZEFAOQAIPCSDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C([N+](=O)N2[O-])C3=CC=C(C=C3)Br)Br

Origin of Product

United States

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